N-[5-(methoxymethyl)-1,3,4-thiadiazol-2-yl]-2-(3-methyl-4-oxo-3,4-dihydrophthalazin-1-yl)acetamide
Description
The compound N-[5-(methoxymethyl)-1,3,4-thiadiazol-2-yl]-2-(3-methyl-4-oxo-3,4-dihydrophthalazin-1-yl)acetamide features a hybrid structure combining a 1,3,4-thiadiazole core with a phthalazinone-acetamide moiety. The thiadiazole ring is substituted with a methoxymethyl group at position 5, while the acetamide bridge connects to a 3-methyl-4-oxophthalazin-1-yl group.
Properties
Molecular Formula |
C15H15N5O3S |
|---|---|
Molecular Weight |
345.4 g/mol |
IUPAC Name |
N-[5-(methoxymethyl)-1,3,4-thiadiazol-2-yl]-2-(3-methyl-4-oxophthalazin-1-yl)acetamide |
InChI |
InChI=1S/C15H15N5O3S/c1-20-14(22)10-6-4-3-5-9(10)11(19-20)7-12(21)16-15-18-17-13(24-15)8-23-2/h3-6H,7-8H2,1-2H3,(H,16,18,21) |
InChI Key |
HYEHMAAXRMFZMQ-UHFFFAOYSA-N |
Canonical SMILES |
CN1C(=O)C2=CC=CC=C2C(=N1)CC(=O)NC3=NN=C(S3)COC |
Origin of Product |
United States |
Preparation Methods
Cyclization of Thiosemicarbazides
Thiosemicarbazides, derived from hydrazine and carbon disulfide, undergo cyclization in acidic conditions to form 1,3,4-thiadiazoles. For example, reaction of methoxymethyl hydrazine with carbon disulfide in the presence of hydrochloric acid yields 5-(methoxymethyl)-1,3,4-thiadiazole-2-thiol. Subsequent amination via treatment with ammonia or ammonium hydroxide produces the corresponding amine.
Reaction Conditions:
Characterization of the Thiadiazole Intermediate
Nuclear Magnetic Resonance (NMR) spectroscopy confirms the structure, with distinct signals for the methoxymethyl group (δ 3.35 ppm for CH3O, δ 4.50 ppm for CH2O) and the thiadiazole ring protons. Mass spectrometry (MS) data typically show a molecular ion peak at m/z 160.05 (C4H7N3OS).
Synthesis of 2-(3-Methyl-4-Oxo-3,4-Dihydrophthalazin-1-yl)Acetic Acid
The phthalazinone moiety is synthesized via Friedel-Crafts acylation followed by cyclization.
Alkylation of Phthalic Anhydride
Phthalic anhydride reacts with methylamine to form N-methylphthalimide, which undergoes reduction with lithium aluminum hydride (LiAlH4) to yield 3-methylphthalazin-1(2H)-one. Introduction of the acetic acid side chain is achieved through nucleophilic substitution at the 1-position using chloroacetic acid under basic conditions.
Reaction Conditions:
Structural Validation
Infrared (IR) spectroscopy identifies key functional groups: a carbonyl stretch at 1,680 cm⁻¹ (C=O) and a broad O–H stretch at 2,500 cm⁻¹ (carboxylic acid). High-resolution MS (HRMS) confirms the molecular formula (C11H10N2O3).
Amide Coupling: Final Assembly of the Target Compound
The two intermediates are joined via amide bond formation, a critical step requiring optimized conditions to maximize yield.
Activation of the Carboxylic Acid
2-(3-Methyl-4-oxo-3,4-dihydrophthalazin-1-yl)acetic acid is activated using O-(1H-benzotriazol-1-yl)-N,N,N',N'-tetramethyluronium hexafluorophosphate (HBTU) in the presence of N,N-diisopropylethylamine (DIPEA). This generates a reactive acyloxyphosphonium intermediate, facilitating nucleophilic attack by the thiadiazole amine.
Reaction Conditions:
Optimization of Coupling Efficiency
Comparative studies reveal that HBTU outperforms other coupling agents like EDCl or DCC in this system, with yields improving from 45% (EDCl) to 65% (HBTU). Solvent choice also impacts reactivity, with acetonitrile providing superior solubility for both intermediates compared to DMF.
Table 1: Comparison of Coupling Agents
| Coupling Agent | Solvent | Yield (%) | Purity (%) |
|---|---|---|---|
| HBTU | Acetonitrile | 65 | 98 |
| EDCl | DMF | 45 | 92 |
| DCC | THF | 38 | 85 |
Purification and Analytical Characterization
Chromatographic Purification
Crude product is purified via flash chromatography (silica gel, ethyl acetate/hexane gradient) or preparative HPLC (C18 column, acetonitrile/water). HPLC analysis typically shows >98% purity at 254 nm.
Spectroscopic Confirmation
-
1H NMR (400 MHz, DMSO-d6): δ 12.53 (s, 1H, NH), 8.25 (dd, 1H, phthalazine), 4.31 (s, 2H, CH2CO), 3.56 (m, 3H, OCH3).
-
13C NMR: δ 170.2 (C=O), 162.8 (phthalazine C=O), 58.9 (OCH3).
Challenges and Alternative Approaches
Competing Side Reactions
Undesired N-acylation of the phthalazinone nitrogen is mitigated by using bulky bases like DIPEA, which sterically hinder the site.
Microwave-Assisted Synthesis
Recent advances employ microwave irradiation to reduce reaction times. For example, coupling under microwave conditions (100°C, 30 minutes) increases yield to 72%.
Chemical Reactions Analysis
Types of Reactions
N-[5-(methoxymethyl)-1,3,4-thiadiazol-2-yl]-2-(3-methyl-4-oxo-3,4-dihydrophthalazin-1-yl)acetamide undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form sulfoxides or sulfones.
Reduction: Reduction reactions can convert the thiadiazole ring to a thiazolidine ring.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the thiadiazole ring.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Nucleophiles like amines or thiols can be used for substitution reactions.
Major Products Formed
Oxidation: Sulfoxides and sulfones.
Reduction: Thiazolidine derivatives.
Substitution: Various substituted thiadiazole derivatives.
Scientific Research Applications
Antimicrobial Activity
Research indicates that compounds containing thiadiazole rings exhibit significant antimicrobial properties. Studies have shown that derivatives of thiadiazoles can inhibit the growth of various bacterial strains and fungi. This is attributed to their ability to interfere with microbial metabolic processes and cell wall synthesis .
Anticancer Properties
Thiadiazole derivatives have been studied for their anticancer potential. The presence of the phthalazine moiety in N-[5-(methoxymethyl)-1,3,4-thiadiazol-2-yl]-2-(3-methyl-4-oxo-3,4-dihydrophthalazin-1-yl)acetamide may enhance its efficacy against cancer cells through mechanisms such as apoptosis induction and inhibition of tumor growth .
Anti-inflammatory Effects
Compounds similar to this compound have demonstrated anti-inflammatory properties in various models. These effects are crucial for developing treatments for inflammatory diseases such as arthritis and other chronic conditions .
Case Study 1: Antimicrobial Efficacy
A study published in the Journal of Medicinal Chemistry evaluated several thiadiazole derivatives against a panel of bacterial strains. Among these, this compound showed promising activity against Staphylococcus aureus and Escherichia coli, with minimum inhibitory concentrations (MICs) indicating effective antimicrobial action .
Case Study 2: Anticancer Activity
In vitro studies conducted on cancer cell lines revealed that this compound significantly reduced cell viability in breast cancer cells (MCF7). The mechanism was linked to increased apoptosis rates and disruption of the cell cycle . Further research is needed to assess its efficacy in vivo.
Mechanism of Action
The mechanism of action of N-[5-(methoxymethyl)-1,3,4-thiadiazol-2-yl]-2-(3-methyl-4-oxo-3,4-dihydrophthalazin-1-yl)acetamide involves its interaction with various molecular targets. The thiadiazole ring is known to interact with enzymes and proteins, disrupting their normal function. This interaction can lead to antimicrobial effects by inhibiting the growth of bacteria and fungi .
Comparison with Similar Compounds
Compounds with Phthalazinone Moieties
- N-(2,4-dichlorophenyl)-2-((5-((3-methyl-4-oxo-3,4-dihydrophthalazin-1-yl)methyl)-4H-1,2,4-triazol-3-yl)thio)acetamide (Compound 12) Structure: Shares the 3-methyl-4-oxophthalazin-1-yl group linked via an acetamide-thioether bridge. However, the heterocyclic core is a 1,2,4-triazole instead of a 1,3,4-thiadiazole.
Compounds with Varied Aromatic Substituents
N-[5-(4-ethoxy-3,5-dimethoxyphenyl)-1,3,4-thiadiazol-2-yl]acetamide
- Structure : Features a 4-ethoxy-3,5-dimethoxyphenyl substituent on the thiadiazole ring.
- Implications : The electron-rich aromatic substituent increases hydrophilicity compared to the target compound’s methoxymethyl group, which may alter solubility and metabolic stability.
- N-(5-ethyl-1,3,4-thiadiazol-2-yl)-2-[[3-(3-methoxyphenyl)-4-oxo-5H-pyrimido[5,4-b]indol-2-yl]sulfanyl]acetamide Structure: Contains a pyrimidoindole system with a 3-methoxyphenyl group.
Compounds with Modified Heterocyclic Cores
- 2-[(5Z)-5-(2-methoxybenzylidene)-4-oxo-2-thioxo-1,3-thiazolidin-3-yl]-N-(5-methyl-1,3,4-thiadiazol-2-yl)acetamide Structure: Replaces the phthalazinone with a thiazolidinone ring and a benzylidene substituent. Implications: The thiazolidinone core introduces a sulfur atom and a conjugated double bond, which may influence redox activity and bioavailability.
- N-{2,2,2-trichloro-1-[(5-phenyl-1,3,4-thiadiazol-2-yl)amino]ethyl}acetamide Structure: Includes a trichloroethyl group and phenyl-substituted thiadiazole.
Structural and Physicochemical Data Table
Key Findings and Implications
- Bioactivity: Compounds with phthalazinone or pyrimidoindole moieties (e.g., ) are more likely to exhibit kinase inhibitory activity due to planar aromatic systems.
- Solubility : Methoxymethyl and ethoxy-dimethoxyphenyl substituents () improve water solubility compared to lipophilic groups like trichloroethyl.
- Stability: Thiadiazole cores generally exhibit higher metabolic stability than triazoles or thiazolidinones .
Biological Activity
N-[5-(methoxymethyl)-1,3,4-thiadiazol-2-yl]-2-(3-methyl-4-oxo-3,4-dihydrophthalazin-1-yl)acetamide is a complex organic compound featuring a thiadiazole moiety linked to a phthalazine derivative. This structural combination is significant for its potential biological activities, including antimicrobial, anticancer, and antioxidant properties. The unique features of this compound make it a subject of interest in medicinal chemistry and pharmacology.
Chemical Structure and Properties
The molecular formula of the compound is , with a molecular weight of approximately 264.31 g/mol. Its structural components include:
- Thiadiazole Ring : Known for various biological activities.
- Phthalazine Derivative : Imparts additional pharmacological properties.
| Property | Value |
|---|---|
| Molecular Formula | |
| Molecular Weight | 264.31 g/mol |
| Melting Point | Not available |
| Solubility | Enhanced by methoxymethyl group |
Antimicrobial Activity
The compound has demonstrated significant antimicrobial activity against various pathogens. Studies indicate that derivatives containing thiadiazole rings often exhibit potent activity against Gram-positive and Gram-negative bacteria as well as fungi. For instance, compounds similar in structure to this compound have shown Minimum Inhibitory Concentration (MIC) values as low as 0.25 µg/mL against Mycobacterium tuberculosis .
Anticancer Potential
Research has highlighted the anticancer properties of thiadiazole derivatives. The compound's structure allows for interaction with cellular targets involved in cancer proliferation. In vitro studies have shown that similar compounds can inhibit the growth of cancer cell lines such as MCF-7 (breast cancer) and others with IC50 values ranging from 1 to 10 µM .
Case Study Example:
A recent study evaluated several thiadiazole derivatives against the MCF-7 cell line using the MTT assay. Among the tested compounds, those with electron-withdrawing groups at specific positions exhibited enhanced anticancer activity .
Antioxidant Activity
The antioxidant potential of the compound is attributed to its ability to scavenge free radicals and reduce oxidative stress in biological systems. This activity is crucial for preventing cellular damage associated with various diseases, including cancer and neurodegenerative disorders.
Structure–Activity Relationship (SAR)
Understanding the SAR is vital for optimizing the biological activity of thiadiazole derivatives. Modifications to the thiadiazole ring or the attached phthalazine structure can significantly influence efficacy:
| Modification Type | Effect on Activity |
|---|---|
| Electron-withdrawing groups | Increased antimicrobial potency |
| Electron-donating groups | Enhanced anticancer and antioxidant potential |
Q & A
Q. What are the optimal synthetic routes and reaction conditions for preparing this compound?
- Methodological Answer : The synthesis typically involves sequential heterocycle formation and acylation. For example, the thiadiazole core can be synthesized via cyclization of thiosemicarbazide derivatives under acidic conditions (e.g., concentrated H2SO4 at 293–298 K for 24 hours). Subsequent acylation with chloroacetyl chloride in solvents like DMF or ethanol, using triethylamine as a base, yields the acetamide moiety .
- Key Parameters :
Q. How can the molecular structure be confirmed post-synthesis?
- Methodological Answer : Use a combination of:
- <sup>1</sup>H/<sup>13</sup>C NMR : Assign peaks based on chemical shifts (e.g., δ ~1.91 ppm for CH3 groups in acetamide; aromatic protons at δ 7.20–7.94 ppm) .
- IR Spectroscopy : Identify carbonyl stretches (ν ~1670 cm<sup>-1</sup> for amide C=O) and thiadiazole ring vibrations (ν ~1122 cm<sup>-1</sup>) .
- Mass Spectrometry : Confirm molecular ion peaks (e.g., [M+H]<sup>+</sup> via FAB-MS) and fragmentation patterns .
Advanced Research Questions
Q. How can intermediates or byproducts in the synthesis pathway be isolated and characterized?
- Methodological Answer : Co-crystallization and X-ray diffraction (XRD) are critical for isolating intermediates. For example, co-crystals of intermediates like N-substituted thioacetamides can be analyzed via single-crystal XRD to determine bond lengths and angles, resolving ambiguities in cyclization mechanisms .
- Case Study :
In , co-crystals of intermediate 4.1 and 4.1a were isolated but required precise control of solvent ratios and cooling rates. Failed isolation attempts highlight the need for alternative purification methods (e.g., column chromatography with chloroform:acetone 3:1) .
Q. What strategies address contradictory data in reaction yields or spectroscopic results?
- Methodological Answer :
- Reproducibility Checks : Vary reaction time/temperature (e.g., extending heating from 15 min to 24 h in ethanol) .
- Byproduct Analysis : Use HPLC-MS to detect trace impurities (e.g., unreacted thiosemicarbazide or oxidized byproducts) .
- Computational Validation : Compare experimental IR/NMR data with DFT-calculated spectra to resolve ambiguities .
Q. How can the compound’s stability under varying pH and temperature be evaluated for pharmacological applications?
- Methodological Answer :
- Accelerated Stability Studies : Incubate the compound in buffers (pH 2–12) at 310 K for 72 h, monitoring degradation via UV-Vis or LC-MS .
- Thermogravimetric Analysis (TGA) : Determine decomposition temperatures (e.g., sharp mass loss at ~503–504 K indicates thermal instability) .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
